Iolopride I-123

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

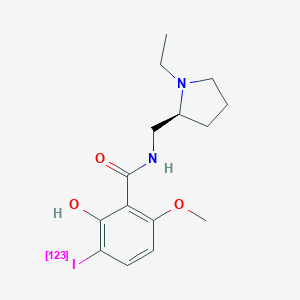

Iolopride I-123 (chemical formula: C₁₅H₂₁IN₂O₃) is a radiopharmaceutical compound labeled with iodine-123, a gamma-emitting isotope with a half-life of 13.2 hours. Its structure includes a benzamide backbone with a pyrrolidinylmethyl group and a methoxy-substituted aromatic ring bearing the I-123 isotope . The compound's SMILES notation is CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC, and its InChIKey is CANPFCFJURGKAX-SCBSARHOSA-N. Predicted collision cross-section (CCS) data for its ionized forms, such as [M+H]⁺ (m/z 401.06810, CCS 184.6 Ų), suggest favorable pharmacokinetic properties for in vivo distribution and imaging applications .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'IOLOPRIDE (123I) implique l'iodation de l'iodobenzamide. Le processus comprend généralement les étapes suivantes :

Iodation : Introduction de l'iode-123 dans la structure du benzamide.

Purification : Le composé résultant est purifié pour éliminer tout matériau non réagi et tout sous-produit.

Marquage radioactif : Le composé purifié est ensuite marqué à l'iode-123, un isotope radioactif.

Méthodes de production industrielle

La production industrielle d'IOLOPRIDE (123I) implique l'utilisation de cyclotrons pour produire de l'iode-123. L'iode-123 est ensuite incorporé dans la structure du benzamide par une série de réactions chimiques. Le processus est soigneusement contrôlé pour garantir la pureté et la stabilité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'IOLOPRIDE (123I) subit plusieurs types de réactions chimiques, notamment :

Réactions de substitution : Le processus d'iodation lui-même est une réaction de substitution où un atome d'iode remplace un atome d'hydrogène dans la structure du benzamide.

Oxydation et réduction : Ces réactions peuvent se produire pendant les processus de synthèse et de purification pour garantir le bon état d'oxydation de l'iode.

Réactifs et conditions courants

Iode-123 : L'isotope radioactif utilisé pour le marquage.

Solvants : Divers solvants organiques sont utilisés pour faciliter les réactions.

Catalyseurs : Des catalyseurs peuvent être utilisés pour accélérer les réactions et améliorer le rendement.

Principaux produits formés

Le principal produit formé à partir de ces réactions est l'IOLOPRIDE (123I) lui-même, qui est ensuite utilisé pour l'imagerie diagnostique .

Applications de la recherche scientifique

L'IOLOPRIDE (123I) a plusieurs applications de la recherche scientifique, notamment :

Neurologie : Utilisé en imagerie SPECT pour étudier les récepteurs de la dopamine D2/D3 dans le cerveau, aidant au diagnostic de la maladie de Parkinson et d'autres troubles neurodégénératifs

Oncologie : Aide à la visualisation des tumeurs neuroendocrines telles que le phéochromocytome et le paragangliome.

Pharmacologie : Utilisé dans la recherche pour étudier les effets de divers médicaments sur les récepteurs de la dopamine.

Mécanisme d'action

L'IOLOPRIDE (123I) exerce ses effets en se liant aux récepteurs de la dopamine D2/D3 dans le cerveau. Cette liaison permet la visualisation de ces récepteurs à l'aide de l'imagerie SPECT. L'iode-123 radioactif du composé émet des rayons gamma, qui sont détectés par le scanner SPECT, créant des images détaillées de la distribution des récepteurs . Ce mécanisme est particulièrement utile pour différencier les diverses maladies neurodégénératives .

Applications De Recherche Scientifique

IOLOPRIDE (123I) has several scientific research applications, including:

Neurology: Used in SPECT imaging to study dopamine D2/D3 receptors in the brain, aiding in the diagnosis of Parkinson’s disease and other neurodegenerative disorders

Oncology: Helps in the visualization of neuroendocrine tumors such as pheochromocytoma and paraganglioma.

Pharmacology: Used in research to study the effects of various drugs on dopamine receptors.

Mécanisme D'action

IOLOPRIDE (123I) exerts its effects by binding to dopamine D2/D3 receptors in the brain. This binding allows for the visualization of these receptors using SPECT imaging. The compound’s radioactive iodine-123 emits gamma rays, which are detected by the SPECT scanner, creating detailed images of the receptor distribution . This mechanism is particularly useful in differentiating between various neurodegenerative diseases .

Comparaison Avec Des Composés Similaires

Comparison with Similar I-123 Radiopharmaceuticals

I-123-labeled compounds are widely used in nuclear medicine for their optimal gamma energy (159 keV) and manageable radiation dosimetry. Below is a detailed comparison of Iolopride I-123 with other I-123-based agents across various applications:

Neurological Imaging Agents

- I-123 FP-CIT (Ioflupane): Target: Dopamine transporter (DAT) in the striatum. Application: Diagnosis of Parkinsonian syndromes (e.g., Parkinson’s disease, dementia with Lewy bodies). Advantages: High striatal-to-background ratio, validated in large clinical studies. Comparison: Unlike Iolopride, I-123 FP-CIT has a tropane-derived structure, enhancing DAT affinity. However, Iolopride’s benzamide-pyrrolidine scaffold may offer distinct binding kinetics or reduced off-target effects, though clinical data are lacking .

[123I]pZIENT :

- Target : Serotonin transporter (SERT).

- Application : Imaging SERT-rich regions (e.g., midbrain, thalamus) in depression or neurodegenerative disorders.

- Advantages : Exceptionally high SERT affinity (~0.05 nM) and slow washout kinetics for prolonged imaging windows.

- Comparison : Iolopride’s CCS data suggest comparable or superior blood-brain barrier penetration, but its SERT/DAT selectivity remains uncharacterized .

Cardiac Imaging Agents

- I-123 MIBG (Metaiodobenzylguanidine): Target: Norepinephrine transporter (NET) in cardiac sympathetic neurons. Application: Assessing heart failure, arrhythmias, and neuroendocrine tumors (e.g., pheochromocytoma). Advantages: High specificity for adrenergic tissue; sensitivity for pheochromocytoma localization is 92–96% . Comparison: Iolopride’s lack of guanidine moieties limits its utility in cardiac or neuroendocrine imaging, but its lipophilic structure may suit alternative targets.

Thyroid and Renal Agents

- I-123 Sodium Iodide (NaI): Application: Thyroid scintigraphy and radioiodine uptake (RAIU) measurements. Advantages: Superior image quality over Tc-99m-pertechnetate due to lower blood pool activity and reduced sternal attenuation (~10–20%) .

- OIH(I-123) (Ortho-iodohippurate): Application: Renal plasma flow estimation. Advantages: Higher photon yield and image quality than I-131-labeled analogs, with extraction ratios comparable to para-aminohippurate (PAH) (0.65 vs. 0.67) . Comparison: Iolopride’s renal clearance profile is undefined, but its CCS data suggest slower excretion than OIH(I-123), which is optimized for rapid renal clearance.

Research Findings and Data Tables

Table 1: Key Properties of I-123 Radiopharmaceuticals

Table 2: Radiation and Imaging Characteristics

Activité Biologique

Iolopride I-123, also known as 123I-iodobenzamide (IBZM), is a radiopharmaceutical used primarily in single-photon emission computed tomography (SPECT) imaging to assess dopamine D2 receptor availability in the brain. This compound is particularly significant in the differential diagnosis of Parkinsonian syndromes and other neurodegenerative diseases. The following sections detail its biological activity, pharmacokinetics, clinical applications, and research findings.

Pharmacokinetics:

- Absorption and Distribution : After intravenous administration, this compound binds to blood proteins for over 75%. The uptake in the brain reaches about 4% of the injected dose at approximately 2 hours post-injection. Notably, the striatal uptake stabilizes after about 40 minutes and remains constant for up to 200 minutes .

- Elimination : The compound is primarily eliminated through urine, with over 40% of the injected dose excreted within 24 hours and over 60% by 48 hours .

Mechanism of Action :

this compound functions as a dopamine D2 receptor antagonist. It competes with endogenous dopamine for binding sites in the striatum, allowing for visualization of receptor occupancy. This property makes it useful for evaluating the effects of antipsychotic medications that block these receptors .

Biological Activity and Imaging Applications

Clinical Applications :

- Differential Diagnosis : this compound is employed to differentiate between Parkinson's disease and other conditions such as Lewy Body dementia and multiple system atrophy. SPECT imaging with this tracer provides valuable insights into the integrity of dopaminergic systems in patients presenting with Parkinsonian symptoms .

- Monitoring Treatment Effects : It is also used to assess the impact of dopaminergic therapies and antipsychotic drugs on D2 receptor availability, aiding in treatment planning and evaluation .

Case Study Overview

A retrospective analysis involving 26 patients with clinically diagnosed parkinsonism utilized SPECT imaging with this compound to evaluate postsynaptic D2 receptor distribution. The study highlighted significant differences in receptor availability among various patient groups, reinforcing the diagnostic utility of this radiopharmaceutical.

| Parameter | Mean Age (Years) | Male (%) | D2 Receptor Activity Index (C/FI) |

|---|---|---|---|

| Overall Cohort | 73 | 42.85 | Varies by diagnosis |

| Parkinson's Disease | 74 | 50 | Higher activity |

| Other Syndromes | 72 | 35 | Lower activity |

Research Findings

- Receptor Binding Studies : Studies have demonstrated that antipsychotic medications significantly reduce the uptake of this compound in the basal ganglia, confirming its role in evaluating D2 receptor blockade during treatment .

- Comparative Imaging Studies : Research comparing this compound with other SPECT tracers like [123I]FP-CIT has shown that while both tracers provide valuable information on dopaminergic function, Iolopride offers superior specificity for D2 receptors .

Q & A

Basic Research Questions

Q. How can the structural properties of Iolopride I-123 inform its detection and quantification in SPECT imaging?

- Methodological Answer : The molecular formula (C₁₅H₂₁IN₂O₃) and collision cross-section (CCS) data (e.g., 184.6 Ų for [M+H]⁺) are critical for optimizing mass spectrometry (MS) or ion mobility spectrometry workflows. For SPECT, the iodine-123 isotope’s gamma emission (159 keV) requires energy window calibration to minimize scatter. Structural features like the benzamide backbone and iodine substitution site influence binding affinity to dopamine transporters (DAT), which can be validated via competitive binding assays .

Q. What are the best practices for validating the synthesis and purity of this compound in radiopharmaceutical research?

- Methodological Answer : Use high-resolution LC-MS with electrospray ionization (ESI) to confirm molecular weight ([M+H]⁺ = 401.06810) and isotopic purity (123I vs. natural iodine). Analytical HPLC with UV/radioactive detection ensures radiochemical purity (>95%). Structural confirmation via comparison of experimental vs. predicted CCS values (e.g., 184.6 Ų for [M+H]⁺) enhances reproducibility .

Q. How should researchers design baseline protocols for this compound SPECT imaging in rodent models of Parkinson’s disease?

- Methodological Answer : Standardize injection doses (e.g., 148 MBq bolus) and imaging time points (e.g., 4 hours post-injection for optimal target-to-background ratio). Use MRI co-registration for anatomical normalization, and define striatal regions of interest (ROIs) with cortical background subtraction to quantify DAT binding .

Advanced Research Questions

Q. How do different anatomical normalization techniques (e.g., MRI-based vs. ligand-specific templates) affect the quantification of I-123 labeled compounds in voxel-based analyses?

- Methodological Answer : MRI-based normalization uses segmented gray matter templates (e.g., MNI space) but may introduce errors in parkinsonian patients with cerebral atrophy. Ligand-specific templates (e.g., averaged I-123 FP-CIT SPECT images) reduce misregistration but require age-matched controls to account for striatal DAT decline with aging. SPM8 paired t-tests reveal higher binding in substriatal regions with ligand-specific templates, highlighting the need for method consistency in longitudinal studies .

Q. What strategies mitigate cross-talk and scatter effects in simultaneous dual-isotope SPECT/CT studies involving I-123?

- Methodological Answer : Implement energy-based scatter correction (e.g., FiveEW method) using separate windows for Tc-99m (140 keV) and I-123 (159 keV). Optimize collimators (e.g., LEHR for I-123) and reconstruction algorithms (OSEM with resolution recovery). Phantom validation with cylindrical sources (Tc-99m:I-123 ratios from 1:9 to 9:1) ensures <10% error in primary counts after correction .

Q. How can partial volume effect (PVE) correction improve the accuracy of this compound binding quantification in low-resolution SPECT data?

- Methodological Answer : Apply voxel-based morphometry (VBM) with PVE correction using point-spread function (PSF) deconvolution. For I-123 iomazenil studies, PVE correction eliminates false age-related binding declines by accounting for cortical gray matter atrophy. Use SPM with automated anatomic labeling (AAL) to validate ROIs in small structures (e.g., thalamus) .

Q. In Monte Carlo simulations for patient-specific dosimetry, how do hybrid planar-SPECT/CT protocols using I-123 enhance dose calculation accuracy?

- Methodological Answer : Combine planar whole-body scans (for rapid biodistribution) with SPECT/CT (for 3D activity mapping). Validate using phantom models with tumor-to-background ratios (TBR) ≥3.0 cm. Correct for deadtime effects and septal penetration in I-131/I-123 hybrid systems. Dosimetry precision improves to ±5% for liver and tumors when using validated attenuation maps .

Q. What criteria should guide energy window selection for scatter correction in I-123 SPECT imaging?

- Methodological Answer : Use narrower windows (e.g., 151–175 keV for I-123) to reduce Compton scatter from higher-energy isotopes (e.g., Tl-201). For dual-isotope studies, prioritize non-overlapping photopeaks (e.g., Tc-99m at 140 keV vs. I-123 at 159 keV). Validate with cylindrical phantoms and Butterworth filtering (cutoff: 0.056 cycles/pixel) to optimize signal-to-noise ratios .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in DAT binding measurements between ligand-specific templates and MRI-based normalization?

- Methodological Answer : Perform paired t-tests in SPM to identify regional differences (e.g., higher frontal binding with MRI-based methods). Use age-matched control cohorts to minimize confounding from DAT decline. Report normalization parameters (e.g., smoothing kernels) and validate with post-mortem autoradiography when possible .

Q. What statistical frameworks are recommended for analyzing age-related changes in this compound binding potential (BP) across heterogeneous cohorts?

Propriétés

Numéro CAS |

113716-48-6 |

|---|---|

Formule moléculaire |

C15H21IN2O3 |

Poids moléculaire |

400.24 g/mol |

Nom IUPAC |

N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-3-(123I)iodanyl-6-methoxybenzamide |

InChI |

InChI=1S/C15H21IN2O3/c1-3-18-8-4-5-10(18)9-17-15(20)13-12(21-2)7-6-11(16)14(13)19/h6-7,10,19H,3-5,8-9H2,1-2H3,(H,17,20)/t10-/m0/s1/i16-4 |

Clé InChI |

CANPFCFJURGKAX-SCBSARHOSA-N |

SMILES |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

SMILES isomérique |

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2O)[123I])OC |

SMILES canonique |

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2O)I)OC |

Key on ui other cas no. |

113716-48-6 |

Synonymes |

123I-IBZM 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (R)-isomer, 125I labeled 3-iodo-2-hydroxy-6-methoxy-N-((1-ethyl-2-pyrrolidinyl)methyl)benzamide, (S)-isomer, 125I labeled 3-iodo-N-(1-ethyl-2-pyrrolidinyl)methyl-2-hydroxy-6-methoxybenzamide IBZM N-((1-ethyl-2-pyrrolidinyl)methyl)-2-hydroxy-3-iodo-6-methoxybenzamide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.